Cas no 36945-03-6 (Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)-)

Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)- structure
36945-03-6 structure
Product Name:Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)-
CAS-nummer:36945-03-6
MF:C17H18ClN3
MW:299.797922611237
CID:312655
PubChem ID:6918447
Update Time:2025-04-19

Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)- Chemische en fysische eigenschappen

Naam en identificatie

    • Ergoline-8-acetonitrile,2-chloro-6-methyl-, (8b)-
    • acetonitrile, 2-(2-chloro-6-methylergolin-8-yl)-; (2-chloro-6-methylergolin-8-yl)acetonitrile; [(8beta)-2-chloro-6-methylergolin-8-yl]acetonitrile
    • Lergo; Lergotril
    • LERGOTRILE [INN]
    • CHEBI:177579
    • 2-Chloro-6-methylergoline-8beta-acetonitrile
    • Lergotrilum [INN-Latin]
    • CHEMBL80937
    • JKAHWGPTNVUTNB-IXPVHAAZSA-N
    • D04693
    • 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-g]quinolin-9-yl]acetonitrile
    • DTXSID701043282
    • O68JXU1W09
    • Lergotrilo [INN-Spanish]
    • Lergotrilo
    • Lergotrile [USAN:INN]
    • Q27079974
    • AKOS040747043
    • LY 79907
    • 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]acetonitrile
    • Ergoline-8-acetonitrile, 2-chloro-6-methyl-, (8beta)-
    • UNII-O68JXU1W09
    • 2-((6aR,9S,10aR)-5-chloro-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)acetonitrile
    • Lergotrile (USAN/INN)
    • Lergotrilum
    • 36945-03-6
    • LERGOTRILE [USAN]
    • GTPL270
    • SCHEMBL635242
    • 2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile
    • Lergotrile
    • BDBM50224035
    • Ergoline-8-acetonitrile, 2-chloro-6-methyl-, (8.beta.)-
    • Inchi: 1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1
    • InChI-sleutel: JKAHWGPTNVUTNB-IXPVHAAZSA-N
    • LACHT: ClC1=C2C3C(=CC=CC=3[C@H]3C[C@@H](CC#N)CN(C)[C@@H]3C2)N1

Berekende eigenschappen

  • Exacte massa: 299.118925
  • Monoisotopische massa: 299.118925
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 458
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 42.8
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.265
  • Kookpunt: 528°Cat760mmHg
  • Vlampunt: 273.1°C
  • Brekindex: 1.636

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